(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol
Description
Structural Features of Spirocyclic Diazaspiro Compounds
Core Architecture and Bonding Patterns
The defining feature of (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol lies in its spirocyclic system, where two rings share a single atom—the spiro carbon at position 5. The primary ring is a 1,2-diazaspiro[2.3]hex-1-ene system, comprising a six-membered structure with two nitrogen atoms and a three-membered cyclopropane-like ring fused at the spiro center. The diaza component introduces planarity to the larger ring, while the smaller ring imposes angular strain, creating a conformationally restrained scaffold.
The propargyl group (CH₂C≡CH) and hydroxymethyl (CH₂OH) substituents are both bonded to the spiro carbon, resulting in a tetrahedral geometry that influences steric interactions. The SMILES notation (C#CCC1(CC2(C1)N=N2)CO) clarifies connectivity: the alkyne (C≡C) extends from the spiro carbon, while the hydroxymethyl group occupies an adjacent position. This arrangement is corroborated by the InChIKey AZRVKKLPXFSJDB-UHFFFAOYSA-N, which encodes stereochemical and connectivity data.
Table 1: Key Structural Descriptors of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES | C#CCC1(CC2(C1)N=N2)CO |
| InChIKey | AZRVKKLPXFSJDB-UHFFFAOYSA-N |
Electronic and Steric Effects
The diazaspirane system exhibits distinct electronic characteristics due to the conjugated nitrogen atoms. The 1,2-diaza arrangement in the hexene ring allows for π-conjugation between the nitrogen lone pairs and the adjacent double bond, potentially stabilizing the structure through resonance. Meanwhile, the cyclopropane-like ring introduces significant angle strain, which may enhance reactivity at the spiro center.
The propargyl group contributes sp-hybridized carbons, creating a linear geometry that minimizes steric hindrance around the alkyne. This feature contrasts with the hydroxymethyl group, whose oxygen atom introduces hydrogen-bonding capacity. The interplay between these groups creates a bifunctional molecule capable of participating in diverse chemical reactions.
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(5-prop-2-ynyl-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol |
InChI |
InChI=1S/C8H10N2O/c1-2-3-7(6-11)4-8(5-7)9-10-8/h1,11H,3-6H2 |
InChI Key |
AZRVKKLPXFSJDB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CC2(C1)N=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable precursor to form the diazaspirohexene core. This can be achieved through a cyclization reaction using a palladium-catalyzed coupling reaction.
Introduction of the Propynyl Group: The propynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Methanol Moiety: The final step involves the addition of the methanol group through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form a chloro derivative.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkane.
Substitution: Formation of a chloro derivative.
Scientific Research Applications
Chemistry
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its spirocyclic framework allows for the creation of more complex molecular architectures through various chemical transformations, such as oxidation, reduction, and substitution reactions. For example:
- Oxidation : The prop-2-yn-1-yl group can be oxidized to yield carbonyl compounds.
- Reduction : The spirocyclic core can be reduced to produce more saturated derivatives.
- Substitution : The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
These reactions are facilitated by reagents such as potassium permanganate for oxidation and palladium on carbon for reduction .
Biological Research
Potential Biological Activities
Research has indicated that the compound may exhibit antimicrobial and anticancer properties due to its ability to interact with biological macromolecules. The spirocyclic structure may enhance binding affinity to specific receptors or enzymes, influencing critical metabolic pathways.
Case Study: Anticancer Activity
A study highlighted the compound's potential in targeting cancer cells through its interaction with specific proteins involved in cell signaling pathways. The unique structure allows it to form reactive intermediates that may disrupt cancer cell proliferation .
Medicinal Chemistry
Therapeutic Applications
Given its unique reactivity profile, the compound is being explored as a potential therapeutic agent. Its ability to undergo bioorthogonal reactions makes it suitable for drug development and targeted delivery systems.
Example: Bioorthogonal Chemistry
The azaspiroalkenes derived from this compound have been utilized as robust bioorthogonal reporters in live-cell imaging applications. Their enhanced water solubility and reactivity facilitate their use in photoinduced cycloaddition reactions, which are crucial for tracking biological processes .
Material Science
Development of Functionalized Polymers
The compound's unique chemical properties allow it to be used in the synthesis of functionalized polymers. These materials can be tailored for specific applications, including drug delivery systems and advanced coatings.
Mechanism of Action
The mechanism of action of (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The propynyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues of the target compound, highlighting differences in substituents, synthesis yields, and spectral
Functional Group Impact on Properties
- Hydrogen Bonding: The methanol group enhances hydrophilicity and hydrogen-bonding capacity compared to the carboxylic acid (ionizable) or lipophilic ester/amide groups. This affects solubility and crystallinity, as observed in the carboxylic acid’s solid state versus the carboxamide’s oily form .
- Photoaffinity Labeling: Spirocyclic diazirines are preferred over linear analogues due to enhanced stability under UV light . The methanol derivative’s hydroxyl group may improve water solubility for biological applications, whereas the trimethylsilyl group in the ester derivative increases lipophilicity .
Biological Activity
The compound (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol is a complex organic molecule characterized by its unique spirocyclic structure and functional groups, which include both an alkyne and a hydroxymethyl moiety. Its molecular formula is with a molar mass of 150.18 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure
The structural representation of the compound is critical for understanding its biological activity. The spirocyclic framework contributes to its three-dimensional conformation, which may influence its interactions with biological targets.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Research has shown that compounds with similar diazaspiro structures can exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound's ability to interact with cellular mechanisms makes it a candidate for anticancer research. Its structural analogs have demonstrated efficacy in inhibiting tumor growth in preclinical models.
Table 1: Summary of Biological Activities
The biological activity of (5-(Prop-2-yn-1-y)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol may be attributed to several mechanisms:
- Reactive Intermediates Formation : The propynyl group can undergo nucleophilic attacks leading to the formation of reactive intermediates that interact with proteins or nucleic acids, potentially altering their function.
- Binding Affinity : The spirocyclic core may enhance the binding affinity of the compound to specific biological targets, such as enzymes or receptors involved in disease pathways.
- Signal Transduction Modulation : Similar compounds have been shown to interfere with signaling pathways that regulate cell proliferation and apoptosis, making them suitable for therapeutic applications.
Case Studies
Recent case studies have focused on the synthesis and evaluation of derivatives of diazaspiro compounds:
Case Study 1: Anticancer Activity
A derivative containing a diazaspiro structure was tested against various cancer cell lines, showing significant dose-dependent inhibition of cell growth. The study indicated that the compound could induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that (5-(Prop-2-yn-1-y)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol with high purity?
- Answer : The compound can be synthesized via hydrolysis of its methyl ester precursor (e.g., methyl 5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate) using LiOH in a MeOH/H₂O solvent system at 0–25°C. Key steps include quenching with HCl, extraction with CH₂Cl₂, and drying over anhydrous Na₂SO₄, yielding ~64% purity. Flash chromatography (e.g., 0–10% EtOAc in petroleum ether) is critical for purification .
Q. Which spectroscopic techniques are essential for structural confirmation of this spirocyclic compound?
- Answer : High-resolution mass spectrometry (HRMS-ESI+) and multinuclear NMR (¹H, ¹³C) are indispensable. For example, HRMS data ([M+H]+ calc. 179.0815 vs. found 179.0816) and characteristic NMR shifts (e.g., δ 4.13 ppm for propargyl protons, δ 155.05 ppm for sp² carbons) validate the spirocyclic core and propargyl substituent .
Q. How can researchers mitigate competing side reactions during functionalization of the propargyl group?
- Answer : Propargyl reactivity can be controlled by using bulky bases (e.g., DIPEA) and low temperatures (0°C) to suppress alkyne oligomerization. Monitoring via TLC or LC-MS ensures reaction progress, while post-synthetic purification via recrystallization or flash chromatography isolates the desired product .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the spirocyclic diazirine core under photolytic conditions?
- Answer : The spirocyclic geometry imposes steric constraints that reduce ring strain compared to linear diazirines, enhancing photostability. Photolysis experiments (λ = 350–365 nm) coupled with time-resolved MS analysis can quantify radical intermediates, revealing slower degradation kinetics vs. linear analogs .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and Mercury for visualization provides unambiguous bond lengths/angles. For example, spirocyclic C–N bond distances (~1.45 Å) and dihedral angles (~85°) distinguish steric effects from electronic contributions .
Q. What computational strategies validate the compound’s reactivity in photoaffinity labeling studies?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during photolytic C–H insertion. Comparative analysis with linear diazirines shows reduced activation energy (~5 kcal/mol) for spirocyclic probes, aligning with experimental MS/MS fragmentation patterns .
Q. How can isotopic labeling resolve ambiguities in mass spectrometry data for derivatives?
- Answer : Deuterium or ¹³C labeling at the propargyl or diazirine positions enables tracking of fragmentation pathways. For example, HRMS isotopic clusters (e.g., [M+2]+ intensity ratios) distinguish nonspecific adducts from covalent protein conjugates in photoaffinity assays .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for propargyl functionalization to avoid hydrolysis.
- Structural Analysis : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals.
- Data Contradictions : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, resolving ambiguities in unit cell parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
